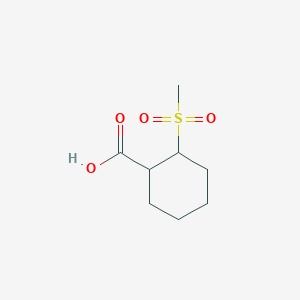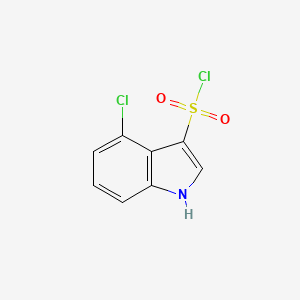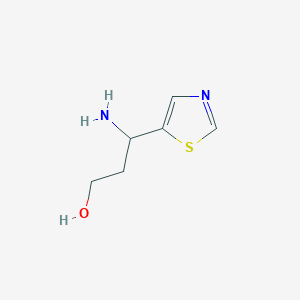
3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of thiazole derivatives with amino alcohols. One common method includes the reaction of 1,3-thiazole-5-carboxaldehyde with 3-amino-1-propanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of 3-(1,3-thiazol-5-yl)propanal.
Reduction: Formation of 3-amino-3-(1,3-thiazol-5-yl)propan-1-amine.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The thiazole ring can participate in π-π interactions and other non-covalent interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol
- 3-Amino-1-propanol
- 3-(3-Amino-1H-1,2,4-triazol-5-yl)-1-propanol
Uniqueness
3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, along with the thiazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C6H10N2OS |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
3-amino-3-(1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2OS/c7-5(1-2-9)6-3-8-4-10-6/h3-5,9H,1-2,7H2 |
Clé InChI |
CAYOANSEYRZPBB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
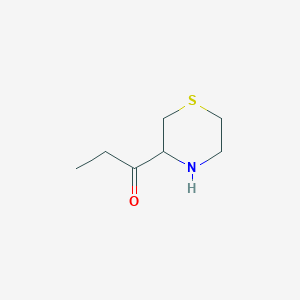
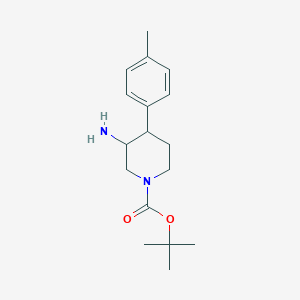





![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
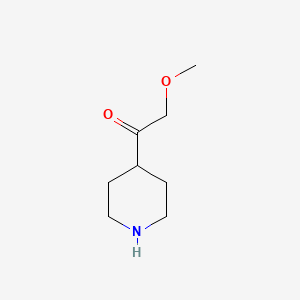
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
